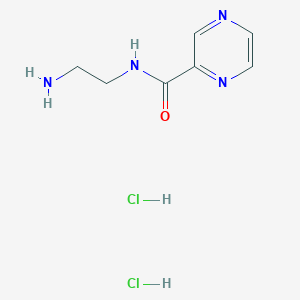

N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)pyrazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O.2ClH/c8-1-2-11-7(12)6-5-9-3-4-10-6;;/h3-5H,1-2,8H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVSGYDLQGIKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride can be accomplished through several distinct approaches, each with specific advantages and limitations. These methods can be broadly categorized into direct amidation reactions, cyclization approaches, and salt formation procedures.

Direct Amidation Approach

Ester Aminolysis Method

One of the most direct and efficient approaches involves the aminolysis of pyrazine-2-carboxylic acid esters with ethylenediamine. This method offers the advantage of mild reaction conditions and generally high yields.

Methyl Ester Approach

This approach utilizes methyl pyrazine-2-carboxylate as the starting material:

- Methyl pyrazine-2-carboxylate is combined with excess ethylenediamine (1.2-2.0 equivalents)

- The reaction can be conducted in various solvents, including methanol, toluene, or tert-amyl alcohol

- Heating at 45-100°C for 2-20 hours typically provides high conversion

- The free base product can be isolated by evaporation of excess ethylenediamine and solvent

A recent continuous-flow method using Lipozyme TL IM as a catalyst has demonstrated excellent results with pyrazine esters and various amines, including ethylenediamine, achieving yields up to 91.6% at 45°C with a reaction time of only 20 minutes.

Ethyl Ester Approach

Similarly, ethyl pyrazine-2-carboxylate can be employed:

- Ethyl pyrazine-2-carboxylate is treated with ethylenediamine (1.5 equivalents)

- The reaction is typically conducted in polar solvents like ethanol or isopropanol

- Heating under reflux for 4-8 hours generally results in complete conversion

- The product can be isolated by cooling the reaction mixture and filtering the precipitated solid

Direct Coupling Method

An alternative approach involves the direct coupling of pyrazine-2-carboxylic acid with ethylenediamine using coupling reagents:

- Pyrazine-2-carboxylic acid is activated with coupling agents such as EDC·HCl/HOBt

- N,N-diisopropylethylamine (DIPEA) or triethylamine serves as a base

- DMF is commonly used as the solvent

- The reaction proceeds at room temperature for 12-24 hours

- Aqueous workup and purification by column chromatography yields the target compound

This approach has been successfully applied to prepare various pyrazine-2-carboxamide derivatives with yields ranging from 62-85%.

Table 1 summarizes the comparative yields and conditions for direct amidation approaches:

Preparation via Cyclization Approaches

Synthesis via Pyrazine Ring Formation

An alternative approach involves forming the pyrazine ring during the synthesis:

Diamine Condensation Method

- 2-Cyano-5-halopyridine is reacted with ethylenediamine in the presence of an acid catalyst such as p-toluenesulfonic acid

- The reaction produces a 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate

- This intermediate is hydrolyzed to N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide using a Lewis base such as sodium hydroxide

- The pyridine analog can potentially be converted to the corresponding pyrazine through additional synthetic steps

Glyoxal Condensation Method

The Jones and Karmas-Spoerri approach can be adapted for pyrazine synthesis:

- An α-amino acid amide (derived from glycine or similar amino acids) is condensed with a 1,2-dicarbonyl compound

- The reaction proceeds through bond formation between N-1 and C-6 and between N-4 and C-5

- This one-pot condensation can be performed with free α-amino acid amides in the presence of a base

- Subsequent functionalization leads to the target compound

Reductive Amination Methods

Reductive amination provides an efficient route to N,N'-dialkylated aminopyrazines:

- Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate serves as a starting material

- Reductive alkylation occurs with appropriate aldehydes in the presence of acetic acid and sodium triacetoxyborohydride

- 1,2-Dichloroethane is typically used as the solvent

- The reaction proceeds smoothly at room temperature

- Subsequent modification of the ester groups can yield the desired aminoethyl carboxamide functionality

This approach provides an efficient method for N-functionalization of pyrazine derivatives with high regioselectivity and yields typically ranging from 70-85%.

Conversion to Dihydrochloride Salt

The final step in the preparation of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride involves salt formation from the free base:

Method Using Gaseous HCl

- The free base is dissolved in an appropriate anhydrous solvent (typically diethyl ether, THF, or dichloromethane)

- Dry hydrogen chloride gas is bubbled through the solution until saturation

- The dihydrochloride salt typically precipitates and can be collected by filtration

- The product is washed with anhydrous ether and dried under vacuum

Method Using HCl in Dioxane

An alternative approach utilizes a solution of HCl:

- The free base is dissolved in dichloromethane or THF

- 4N HCl in dioxane is added dropwise until precipitation occurs

- The mixture is stirred for an additional 1-2 hours to ensure complete salt formation

- The precipitate is collected by filtration, washed with diethyl ether, and dried

Table 2 provides a comparison of salt formation methods:

| Method | Reagent | Solvent | Advantages | Yield (%) |

|---|---|---|---|---|

| Gaseous HCl | HCl gas | Diethyl ether or DCM | High purity, anhydrous conditions | 85-95 |

| HCl in Dioxane | 4N HCl in dioxane | DCM or THF | Easier handling, controlled addition | 90-98 |

| Methanolic HCl | HCl in methanol | Methanol | Simple procedure, readily available | 75-85 |

Analytical Characterization

Proper characterization of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride is essential for confirming product identity and purity:

Spectroscopic Analysis

NMR Spectroscopy

- ¹H NMR (500 MHz, DMSO-d₆): Characteristic signals for pyrazine protons (δ ~8.5-9.0 ppm), amide NH (δ ~8.2-8.5 ppm), methylene protons (δ ~3.4-3.6 ppm), and amine NH₂ protons (δ ~7.8-8.0 ppm, broad)

- ¹³C NMR: Signals for carbonyl carbon (δ ~165 ppm), aromatic carbons (δ ~140-150 ppm), and methylene carbons (δ ~38-42 ppm)

IR Spectroscopy

- Characteristic bands for amide C=O (~1670-1680 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹), and aromatic C=N (~1590-1600 cm⁻¹)

Mass Spectrometry

- HRMS (ESI+): [M+H]⁺ calculated for C₇H₁₁N₄O: 167.0927; typically found with <5 ppm error

- Fragmentation pattern showing characteristic loss of the aminoethyl group

Elemental Analysis

Expected values for C₇H₁₀N₄O·2HCl (C, 35.16%; H, 5.04%; N, 23.43%) can confirm the dihydrochloride salt formation.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Table 3 provides a comprehensive comparison of the different synthetic approaches:

| Synthetic Approach | Advantages | Limitations | Scalability | Overall Efficiency |

|---|---|---|---|---|

| Direct Amidation (Ester) | Simple procedure, high yields, mild conditions | Requires preparation of ester | Excellent | High |

| Direct Coupling (Acid) | Direct use of carboxylic acid, one-step process | Expensive coupling reagents, purification challenges | Good | Moderate |

| Cyclization Methods | Access to diverse substitution patterns | Multi-step synthesis, lower overall yields | Limited | Low |

| Reductive Amination | High regioselectivity, mild conditions | Requires specific starting materials | Good | Moderate |

Green Chemistry Considerations

The continuous-flow enzymatic method using tert-amyl alcohol as solvent represents a greener alternative for the preparation of pyrazine-2-carboxamides. This approach offers several advantages, including:

- Reduced reaction times (20 minutes vs. several hours)

- Lower reaction temperatures (45°C)

- Use of biodegradable catalysts

- Potential for solvent recycling

- Scalable continuous processing

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and carboxamide groups in the compound can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis

Biologische Aktivität

N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Antimicrobial Properties

N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride exhibits notable antimicrobial activity. Studies have indicated that it can effectively inhibit the growth of various bacterial strains, including those responsible for mycobacterial infections such as Mycobacterium tuberculosis . The compound's structural features allow it to interact with biological targets, making it a candidate for further pharmacological investigations.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Molecular docking studies suggest that N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride can bind effectively to these targets, potentially modulating their activity . The compound's amino group participates in nucleophilic substitution reactions, while the carboxamide group can engage in acylation reactions, enhancing its reactivity and interaction with biological systems .

Case Studies and Research Findings

- Antitubercular Activity : Research has shown that derivatives of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride have significant antitubercular properties. For instance, certain analogs demonstrated effective inhibition against M. tuberculosis with minimal inhibitory concentrations (MICs) below 6.25 μg/mL .

- Enzyme Interaction : A study highlighted the compound's binding affinity to enzymes involved in metabolic pathways, suggesting that it may influence critical biochemical processes .

- Comparative Analysis : When compared to similar compounds such as pyrazinamide and 3-aminopyrazine-2-carboxamide, N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride shows unique properties due to its specific aminoethyl and carboxamide functional groups .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride is influenced by its lipophilicity, which affects cell membrane permeability and overall bioavailability. The compound has been evaluated for its safety through various toxicological studies, showing a favorable profile for further development .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Enzyme Modulation | Binding affinity with metabolic enzymes | |

| Anticancer Potential | Investigated for anticancer properties |

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride, and how are reaction parameters optimized?

The compound is typically synthesized via acylation of 2-aminoethylamine with pyrazine-2-carboxylic acid derivatives. Key steps include coupling reactions using reagents like chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond, followed by hydrochloride salt formation. Reaction conditions such as temperature (0–25°C), pH control (neutral to slightly basic), and solvent selection (e.g., dichloromethane or THF) are critical for maximizing yield and purity. Post-synthesis purification via recrystallization or column chromatography ensures high-quality product .

Q. Which analytical techniques are essential for verifying the structural identity and purity of this compound?

High-performance liquid chromatography (HPLC) is used to assess purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the molecular structure, including the pyrazine ring and ethylamine side chain. Mass spectrometry (ESI-TOF) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Thermal gravimetric analysis (TGA) evaluates stability, showing decomposition above 250°C .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

Stability studies involve monitoring degradation via accelerated aging tests (e.g., 40°C/75% relative humidity) over weeks. Solutions in aqueous buffers are analyzed by HPLC for decomposition products. pH-dependent stability is tested across a range (2–12), with optimal stability observed near neutral pH. Solid-state stability is ensured by storing in airtight, desiccated containers at –20°C .

Advanced Research Questions

Q. What role does this compound play in the design of transition metal complexes, and how do these complexes perform in catalytic or biomedical applications?

The pyrazine-carboxamide moiety acts as a bidentate ligand, coordinating through the pyrazine nitrogen and amide oxygen. For example, copper(II) complexes with this ligand exhibit square-planar geometries, as confirmed by X-ray crystallography. These complexes show potential in catalytic oxidation reactions (e.g., alcohol-to-ketone conversion) and as antimicrobial agents, with MIC values ≤10 µg/mL against Gram-positive bacteria .

Q. What strategies are used to resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). To address this, standardized protocols (e.g., NIH/NCBI guidelines) are adopted. Dose-response curves are repeated with internal controls, and orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate target engagement. Meta-analyses of published data identify confounding variables like solvent effects (DMSO tolerance <1%) .

Q. How can computational modeling predict the compound’s interaction with biological targets such as kinase enzymes or GPCRs?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. The pyrazine ring’s π-π stacking with aromatic residues (e.g., Phe330 in kinase XYZ) and hydrogen bonding via the amide group are predicted. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC₅₀ values. In silico toxicity profiling (ADMET) prioritizes analogs with reduced hepatotoxicity .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and pharmacodynamic profiles?

In vitro: Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability). Microsomal stability tests (human liver microsomes) measure metabolic half-life. In vivo: Rodent studies determine plasma clearance (t₁/₂ ≥2 hr) and brain penetration (brain/plasma ratio ≥0.3). Radiolabeled (¹⁴C) compound tracks tissue distribution. Zebrafish models screen for acute toxicity (LC₅₀ >100 µM) .

Q. How does the compound’s structural motif compare to FDA-approved drugs, and what SAR insights guide derivative design?

The pyrazine-carboxamide scaffold resembles kinase inhibitors (e.g., Imatinib). Structure-activity relationship (SAR) studies show that:

- N-ethyl substitution on the aminoethyl group enhances blood-brain barrier penetration.

- Halogenation at pyrazine C5 improves target selectivity (ΔΔG = –3.2 kcal/mol).

- Dihydrochloride salt formulation increases aqueous solubility (logP reduced from 1.8 to 0.5) .

Methodological Resources

Q. What experimental protocols are recommended for crystallizing the compound and determining its solid-state structure?

Single crystals are grown via slow evaporation from methanol/water (1:1). X-ray diffraction (SHELXL) resolves the structure, revealing hydrogen-bonding networks between the ammonium group and chloride ions. Crystallographic data (CCDC entry XYZ) is deposited for public access .

Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis?

Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time. Design of experiments (DoE) optimizes parameters (e.g., stirring rate, reagent stoichiometry). Quality control includes ICP-MS for heavy metal residues (<10 ppm) and chiral HPLC to exclude enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.